![molecular formula C22H26N4O3 B2922147 1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione CAS No. 1007958-90-8](/img/structure/B2922147.png)
1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
Overview
Description
The compound “1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione”, also known as DMAPAA, is a potent organic compound with a wide range of applications in the fields of biology, chemistry, and medicine. It has a molecular formula of C22H26N4O3 .
Molecular Structure Analysis
The molecular structure of DMAPAA consists of a pyrrolidine-2,5-dione ring substituted with two aniline groups, one of which is further substituted with a dimethylamino group and the other with a morpholinyl group . The molecular weight of DMAPAA is 394.467 Da .Physical And Chemical Properties Analysis
DMAPAA has a molecular formula of C22H26N4O3 . The average mass is 394.467 Da and the monoisotopic mass is 394.200500 Da .Scientific Research Applications
Synthesis and Chemical Reactions
- Reactivity with Amines : 6,8-Dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione, which shares structural similarities with the compound , has been shown to react with ammonia or primary amines, leading to 4-amino derivatives. Secondary amines like dimethylamine and morpholine also react, albeit with more difficulty, to yield 3-amino derivatives (Gulevskaya, Besedin, & Pozharskii, 1999).
Applications in Electronic Devices
- Electronic Device Stability : A derivative, 3,6-bis(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2,5-dihexadecylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, demonstrated excellent performance stability in electronic devices, including field-effect transistors and resistance load-type inverters. This performance was attributed to the end-on orientation and close packing of molecules along the π–π stacking direction (Kumar et al., 2018).
Photophysical Properties and Organic Light-Emitting Devices
- Organic Light-Emitting Devices : New low-molecular weight compounds structurally related to the compound have been synthesized for application in organic light-emitting devices. These compounds exhibit fluorescence in solution and polymer films, showing potential for use in electroluminescent layers (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Polymer Chemistry
- Photoactive Polyamides : A related compound, 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione, was used to synthesize novel aliphatic polyamides. These polyamides have inherent viscosities in a specific range and display interesting fluorimetric properties, suggesting potential applications in polymer science (Mallakpour & Rafiee, 2007).
Safety and Hazards
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24(2)17-7-9-19(10-8-17)26-21(27)15-20(22(26)28)23-16-3-5-18(6-4-16)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORUFEBPUPGXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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